molecular formula C25H28ClNO B014757 N-Desmethyl Tamoxifen Hydrochloride CAS No. 15917-65-4

N-Desmethyl Tamoxifen Hydrochloride

货号 B014757
CAS 编号: 15917-65-4
分子量: 393.9 g/mol
InChI 键: GMLHJWZEYLTNJW-BJFQDICYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis and metabolic pathways of N-Desmethyl Tamoxifen Hydrochloride involve the action of cytochrome P450 (CYP) enzymes. Tamoxifen undergoes extensive metabolism in the liver, where it is demethylated by CYP3A4/5 to form N-Desmethyl Tamoxifen, which is further hydroxylated, primarily by CYP2D6, to produce endoxifen, a compound with significant antiestrogenic potency (Desta et al., 2004).

Molecular Structure Analysis

N-Desmethyl Tamoxifen Hydrochloride's molecular structure is characterized by the removal of a methyl group from the parent compound, Tamoxifen. This slight modification significantly impacts its pharmacokinetics and dynamics, as evidenced by its different metabolic pathway and the formation of endoxifen, a highly potent metabolite. The structural alteration contributes to its distinct interaction with estrogen receptors and its role in the metabolic pathway of Tamoxifen (Johnson et al., 2004).

Chemical Reactions and Properties

N-Desmethyl Tamoxifen Hydrochloride participates in various chemical reactions, including further hydroxylation to produce endoxifen. These reactions underscore the metabolite's chemical reactivity and its contribution to Tamoxifen's pharmacological effects. Its chemical properties, such as solubility and stability, are essential for its interaction with cytochrome P450 enzymes and subsequent conversion into active metabolites (Wu et al., 2009).

科学研究应用

Specific Scientific Field

The specific scientific field of this application is Cancer Research , particularly in the study of Breast Cancer .

Summary of the Application

N-Desmethyl Tamoxifen (DMT) is a metabolite of Tamoxifen, a drug widely used in the treatment of breast cancer . DMT, along with 4-hydroxy Tamoxifen (OHT), are considered active metabolites of Tamoxifen that contribute to its antitumor effect .

Methods of Application or Experimental Procedures

In one study, the administration of Tamoxifen in adult female Sprague Dawley rats bearing carcinogen-induced mammary tumors resulted in a rapid serum decline of parent Tamoxifen but higher exposure of the metabolites, OHT and DMT . When Tamoxifen, OHT, or DMT was added to human breast cancer cell lines in culture, each elicited a time- and dose-dependent induction of caspase activity, preceding apoptosis .

Results or Outcomes

The study found that the administration of Tamoxifen for a short time resulted in a delayed induction of caspase activity and apoptosis within the mammary tumors . Importantly, pretreatment of the cells with a pharmacological inhibitor of caspases blocked apoptosis induced by all three of the compounds, implicating a critical role of caspases in Tamoxifen-, OHT-, or DMT-induced apoptosis .

Application in Protein Kinase C (PKC) Inhibition

Specific Scientific Field

The specific scientific field of this application is Biochemistry , particularly in the study of Protein Kinase C (PKC) .

Summary of the Application

N-Desmethyltamoxifen is a ten-fold more potent protein kinase C (PKC) inhibitor than Tamoxifen . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Methods of Application or Experimental Procedures

The methods of application typically involve in vitro studies where N-Desmethyltamoxifen is added to a solution containing PKC, and the inhibition of PKC activity is measured .

Results or Outcomes

The results show that N-Desmethyltamoxifen is a potent inhibitor of PKC, which could have implications for its use in various research and therapeutic applications where PKC activity needs to be modulated .

Application in Ceramide Metabolism Regulation

Specific Scientific Field

The specific scientific field of this application is Cell Biology , particularly in the study of Ceramide Metabolism .

Summary of the Application

N-Desmethyltamoxifen is a potent regulator of ceramide metabolism in human Acute Myeloid Leukemia (AML) cells . Ceramides are a family of waxy lipid molecules which play important roles in cell signaling related to cell differentiation, proliferation, and apoptosis .

Methods of Application or Experimental Procedures

The methods of application typically involve in vitro studies where N-Desmethyltamoxifen is added to a culture of human AML cells, and the effects on ceramide metabolism are measured .

Results or Outcomes

The results show that N-Desmethyltamoxifen limits ceramide glycosylation, hydrolysis, and sphingosine phosphorylation . This could have implications for its use in research and therapeutic applications related to ceramide metabolism and AML .

安全和危害

The safety data sheet for N-Desmethyl Tamoxifen Hydrochloride suggests that it is for R&D use only and not for medicinal, household, or other use .

未来方向

The relationship between tamoxifen and energy metabolism may become a key research direction in the future, and it is of great significance to control the apoptosis and proliferation of tumor cells and to restore the sensitivity to tamoxifen .

属性

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO.ClH/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2;/h4-17,26H,3,18-19H2,1-2H3;1H/b25-24-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLHJWZEYLTNJW-BJFQDICYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl Tamoxifen Hydrochloride

CAS RN

15917-65-4
Record name NSC372964
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Desmethyltamoxifen HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl Tamoxifen Hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Desmethyl Tamoxifen Hydrochloride
Reactant of Route 3
Reactant of Route 3
N-Desmethyl Tamoxifen Hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Desmethyl Tamoxifen Hydrochloride
Reactant of Route 5
N-Desmethyl Tamoxifen Hydrochloride
Reactant of Route 6
N-Desmethyl Tamoxifen Hydrochloride

Citations

For This Compound
9
Citations
J Marrero-Alonso, BG Marrero, T Gómez… - European journal of …, 2006 - Elsevier
… Similar results were obtained for triphenylethylenes butylbromide-tamoxifen and N-desmethyl-tamoxifen hydrochloride (not shown) and, as we have previously reported, for tamoxifen (…
M Jaremko, Y Kasai, MF Barginear, G Raptis… - Analytical …, 2010 - ACS Publications
… ), Z-4-hydroxy-N-desmethyl-tamoxifen (contains up to 10% E isomer) (Z-endoxifen), Z-N-desmethyl-4′-hydroxy-tamoxifen (Z′-endoxifen), Z-N-desmethyl-tamoxifen hydrochloride (ND-…
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
E Dahmane, T Mercier, B Zanolari, S Cruchon… - … of chromatography B, 2010 - Elsevier
… Standard stock solutions of tamoxifen base, N-desmethyl-tamoxifen hydrochloride, 4-hydroxy-tamoxifen base and endoxifen (1:1 E/Z mixture) base each at 1 mg/mL were prepared in …
ESM Ng, SB Kangarloo, M Konno, A Paterson… - Cancer chemotherapy …, 2014 - Springer
Purpose Tamoxifen is a key therapeutic option for breast cancer treatment. Understanding its complex metabolism and pharmacokinetics is important for dose optimization. We …
EJ Squirewell, MW Duffel - Drug Metabolism and Disposition, 2015 - ASPET
… , estradiol, estradiol-sulfate, potassium phosphate, (Z)-tamoxifen, (Z)-N-desmethyltamoxifen HCl, (Z)-4-hydroxytamoxifen, and (E/Z)-4-hydroxy-N-desmethyl-tamoxifen hydrochloride …
Number of citations: 8 dmd.aspetjournals.org
E Dahmane - 2013 - Citeseer
Tamoxifen is used for the treatment of estrogen-sensitive breast cancer. It is a prodrug that is bioactivated into endoxifen, the active metabolite mostly responsible for tamoxifen efficacy. …
Number of citations: 5 citeseerx.ist.psu.edu
YE Arnold, J Thorens, S Bernard, YN Kalia - Pharmaceutics, 2019 - mdpi.com
Drug absorption across viable porcine intestines was investigated using an Ussing chamber system. The apparent permeability coefficients, P app,pig , were compared to the …
Number of citations: 29 0-www-mdpi-com.brum.beds.ac.uk
FI Lin, EM Gonzalez, S Kummar, K Do, J Shih… - European journal of …, 2017 - Springer
… Z-endoxifen HCl (Z-4-hydroxy-N-desmethyl-tamoxifen hydrochloride) was administered orally to patients once daily for 28 days per cycle. Due to the phase I dose-escalation nature of …
PH et Clinique, C Csajka, L Décosterd - access.archive-ouverte.unige.ch
Background: Tamoxifen, a standard treatment for estrogen-sensitive breast cancer, is a pro-drug that needs to be activated into its major active metabolite–endoxifen–to fully exert its …
Number of citations: 0 access.archive-ouverte.unige.ch

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。